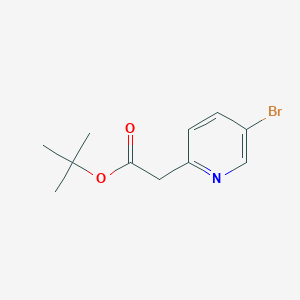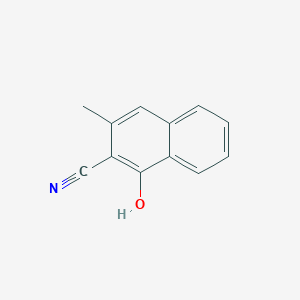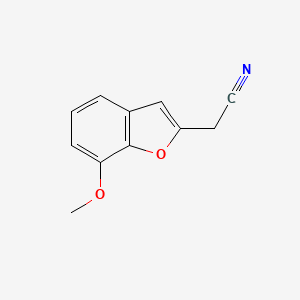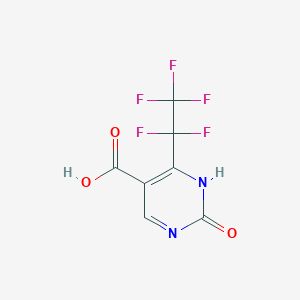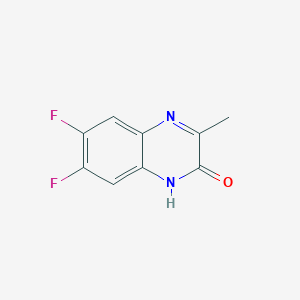
6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one can be achieved through various methods. One common approach involves the reaction of 6,7-difluoroquinoxalin-2-one with methylating agents. For instance, the compound can be synthesized by reacting 6,7-difluoroquinoxalin-2-one with methyl iodide in the presence of a base such as potassium carbonate in acetonitrile .
Another method involves the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature. This photoinduced reaction generates the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and properties.
科学研究应用
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, antifungal, and antiviral agent.
Biological Studies: It is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
作用机制
The mechanism of action of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
6,7-Difluoroquinoxalin-2-one: Lacks the methyl group at the 3 position but shares similar chemical properties.
6,7-Trifluoromethylquinoxalin-2-one: Contains a trifluoromethyl group instead of a difluoro group, leading to different biological activities.
3-Methylquinoxalin-2-one: Lacks the fluorine atoms at the 6 and 7 positions but has a similar core structure.
Uniqueness
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both fluorine atoms and a methyl group, which enhance its chemical stability and biological activity. The combination of these substituents makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H6F2N2O |
|---|---|
分子量 |
196.15 g/mol |
IUPAC 名称 |
6,7-difluoro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |
InChI 键 |
FMOBBPRFTMLFEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=C(C=C2NC1=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


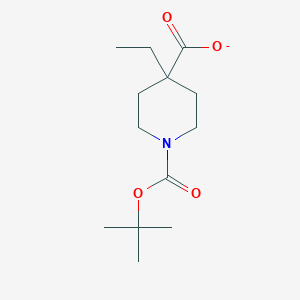
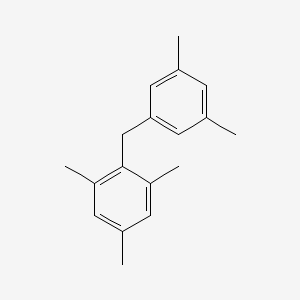
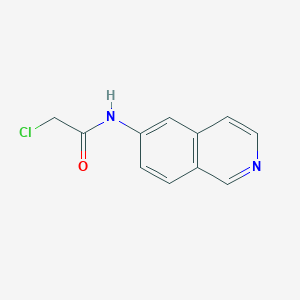

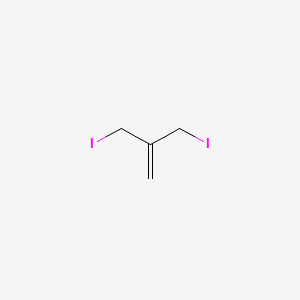

![N-methyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B8755080.png)
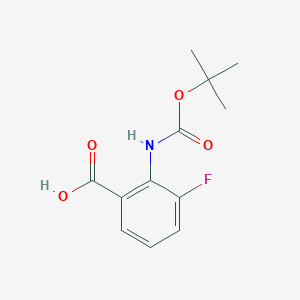
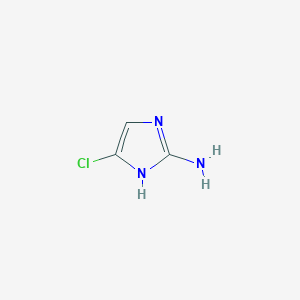
![3-Bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamidechloride](/img/structure/B8755094.png)
